

A Technical Guide to the Certificate of Analysis for DBCO-PEG10-DBCO

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Compound of Interest

Compound Name: *Dbco-peg10-dbco*

Cat. No.: *B8104335*

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth explanation of the typical Certificate of Analysis (CoA) for **DBCO-PEG10-DBCO**, a homobifunctional crosslinker. Understanding the data presented in a CoA is critical for ensuring the quality, purity, and suitability of this reagent for advanced applications in bioconjugation, proteomics, and therapeutic development.

Introduction to DBCO-PEG10-DBCO

DBCO-PEG10-DBCO is a high-performance crosslinking reagent designed for copper-free click chemistry. Its structure consists of three key components:

- **DBCO (Dibenzocyclooctyne):** Two highly reactive, strained alkyne groups located at each end of the molecule.^[1] These groups participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions with azide-functionalized molecules.^{[2][3]} This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native cellular processes.^{[3][4]}
- **PEG10 (Polyethylene Glycol):** A hydrophilic spacer arm composed of ten repeating ethylene glycol units. The PEG moiety enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and can minimize non-specific binding.^{[5][6][7]}

- Homobifunctional Linker: The presence of a DBCO group at both termini allows for the straightforward crosslinking of two azide-containing biomolecules.^[1] This makes it an invaluable tool for applications such as the synthesis of PROTACs, antibody-drug conjugates (ADCs), and the formation of complex biomolecular structures.^{[8][9][10]}

A Certificate of Analysis is the formal document that guarantees a specific batch of **DBCO-PEG10-DBCO** meets rigorous quality control standards. The following sections break down the key analytical parameters found on a typical CoA.

Summary of Analytical Specifications

The quantitative and qualitative data on a CoA for **DBCO-PEG10-DBCO** confirms the identity, purity, and stability of the product. This information is crucial for experimental reproducibility and for performing accurate stoichiometric calculations.

Parameter	Typical Specification	Significance & Interpretation
Appearance	White to off-white solid or powder	Provides a preliminary visual check for product consistency and the absence of colored impurities or degradation. [7] [11]
Molecular Formula	C60H74N4O14	Defines the exact elemental composition of the molecule, serving as a fundamental identifier. [10] [12]
Molecular Weight	1075.3 g/mol	Confirms the mass of a single molecule, which is essential for preparing solutions of a known molarity. [12]
Purity (by HPLC)	≥95%	This is a critical measure of the product's quality. A high purity value ensures that the reactivity observed is due to the desired compound and not contaminants, which could interfere with the conjugation reaction.
Identity (by ¹ H NMR)	Conforms to structure	Verifies the precise chemical structure by analyzing the local environment of every proton in the molecule. This confirms the presence of both the DBCO and PEG moieties. [13]
Identity (by Mass Spec)	Conforms to structure	Provides definitive confirmation of the molecular weight by measuring the mass-to-charge ratio of the ionized molecule. [13]

Solubility	DMSO, DMF, Dichloromethane	Practical information that guides the user on which solvents to use for preparing stock solutions. [6]
Storage Conditions	-20°C, Desiccate, Protect from light	Specifies the optimal conditions to maintain the chemical stability and reactivity of the DBCO groups over time. [10] [13]

Experimental Protocols for Quality Control

The specifications listed on the CoA are derived from precise analytical experiments. Below are the detailed methodologies for the key tests performed.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- Principle: HPLC separates components in a sample based on their affinity for a stationary phase (column) as a liquid mobile phase is pumped through. For **DBCO-PEG10-DBCO**, reversed-phase HPLC is typically used, where the non-polar DBCO groups interact with a hydrophobic stationary phase. The purity is calculated based on the area of the product peak relative to the total area of all peaks detected.
- Methodology:
 - Instrumentation: An HPLC system equipped with a UV-Vis Diode Array Detector (DAD) or a Charged Aerosol Detector (CAD).[\[14\]](#)[\[15\]](#)
 - Column: A reversed-phase column, typically a C18 silica-based column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
 - Sample Preparation: The **DBCO-PEG10-DBCO** sample is accurately weighed and dissolved in a suitable solvent like acetonitrile or a DMSO/water mixture to a known concentration (e.g., 1 mg/mL).

- Mobile Phase: A gradient elution is employed using two solvents:
 - Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Gradient Program: A typical gradient might run from 5% Solvent B to 95% Solvent B over 20-30 minutes to ensure the separation of any potential impurities from the main product peak.
- Detection: The DBCO moiety contains aromatic rings that absorb UV light, allowing for detection at wavelengths such as 254 nm or 280 nm.
- Data Analysis: Purity is determined by integrating all peaks in the chromatogram and is expressed as: $\text{Purity \%} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

- Principle: LC-MS combines the separation capability of HPLC with the analytical power of mass spectrometry. After the compound elutes from the LC column, it is ionized (typically via Electrospray Ionization, ESI) and its mass-to-charge ratio (m/z) is measured. This provides unambiguous confirmation of the compound's molecular weight.
- Methodology:
 - Instrumentation: An HPLC system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for high-resolution mass accuracy.
 - LC Conditions: Similar to the HPLC protocol described above.
 - Ionization Mode: ESI in positive ion mode is typically used, as the PEG chain can readily form adducts with protons ($[M+H]^+$) or sodium ions ($[M+Na]^+$).
 - Mass Analysis: The mass spectrometer is scanned over a relevant mass range (e.g., 500-1500 m/z).

- Data Analysis: The resulting mass spectrum should display a prominent peak corresponding to the expected mass of the **DBCO-PEG10-DBCO** molecule (e.g., 1076.3 for $[M+H]^+$ or 1098.3 for $[M+Na]^+$). This confirms that the main peak in the HPLC chromatogram is indeed the correct product.

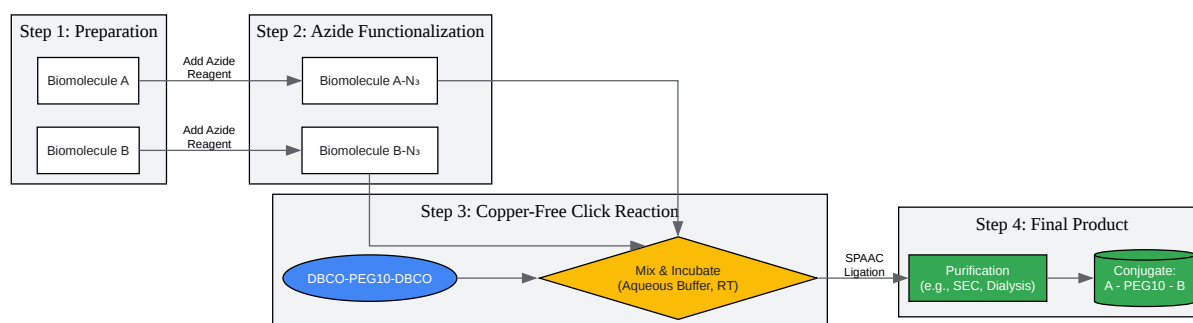
Structural Verification by ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle: ^1H NMR spectroscopy provides detailed structural information by probing the hydrogen atoms within the molecule. The chemical shifts, integration values, and splitting patterns of the NMR signals are unique to the compound's structure, acting as a molecular fingerprint.
- Methodology:
 - Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Sample Preparation: A small amount (5-10 mg) of the sample is dissolved in a deuterated solvent (e.g., Chloroform- d , CDCl_3) containing a reference standard like Tetramethylsilane (TMS).
 - Data Acquisition: The ^1H NMR spectrum is acquired.
 - Data Analysis: The resulting spectrum is analyzed to confirm the presence of key structural features:
 - Aromatic Protons: Signals in the aromatic region (typically ~ 7.0 - 8.0 ppm) corresponding to the DBCO groups.
 - PEG Protons: A large, characteristic signal (typically a singlet or multiplet around 3.6 ppm) corresponding to the repeating $-\text{CH}_2\text{CH}_2\text{O}-$ units of the PEG spacer.
 - Other Protons: Signals corresponding to the methylene groups adjacent to the DBCO amide linkage.
 - Conclusion: The spectrum is compared against a reference or theoretical spectrum. A "Conforms to structure" result indicates that all expected signals are present with the

correct chemical shifts and relative integrations.

Application Workflow: Biomolecule Crosslinking

DBCO-PEG10-DBCO is ideally suited for crosslinking two azide-modified molecules. The diagram below illustrates a typical experimental workflow for this process.



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Caption: Workflow for crosslinking two azide-modified biomolecules using **DBCO-PEG10-DBCO**.

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